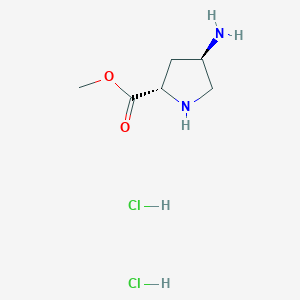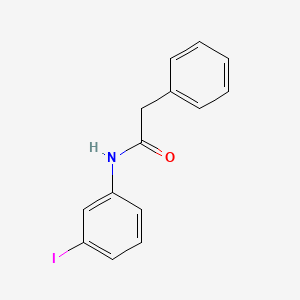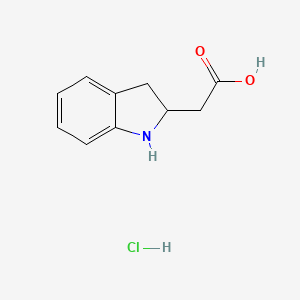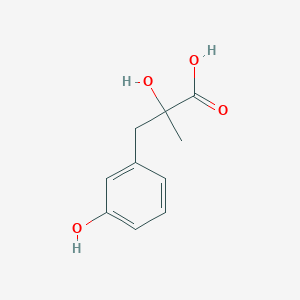![molecular formula C14H21N3O2 B6617664 tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate CAS No. 889948-05-4](/img/structure/B6617664.png)
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate (TBAC) is an important and widely studied organic compound. It is a derivative of the amino acid phenylalanine, and is used in a variety of scientific research applications. TBAC has been studied for its potential biochemical and physiological effects, as well as its ability to serve as a model compound for the development of other compounds. It is also used in laboratory experiments to study the synthesis and mechanism of action of other compounds.
Mecanismo De Acción
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is believed to act by binding to a specific enzyme or protein target in the body. This binding then results in the inhibition of the enzyme or protein, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential to inhibit enzymes and proteins, which can lead to a variety of effects, including changes in metabolic pathways, changes in gene expression, and changes in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. However, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is also relatively expensive and is not as soluble in water as some other compounds, which can limit its use in some experiments.
Direcciones Futuras
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has potential for a variety of future directions, including the development of new drugs, the investigation of enzyme inhibition, and the study of protein structure and function. Additionally, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate could be used as a model compound for the development of other compounds, and could be used in laboratory experiments to study the synthesis and mechanism of action of other compounds. Finally, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate could be used in the study of biochemical and physiological effects, as well as in the investigation of metabolic pathways and gene expression.
Métodos De Síntesis
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is synthesized through a multi-step process involving the reaction of tert-butyl bromide with 1-(2-aminophenyl)azetidin-3-yl chloride in the presence of a base. The reaction is conducted at a temperature of 0-5°C in a solvent such as dichloromethane. The product is then isolated and purified by column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is used in a variety of scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the investigation of the structure and function of proteins. It has also been used in the study of the mechanism of action of other compounds, as well as in the synthesis of other compounds.
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-10-8-17(9-10)12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKZYBBPLVXATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-aminophenyl)azetidin-3-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

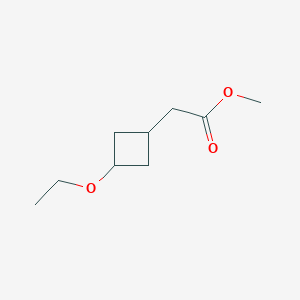
![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
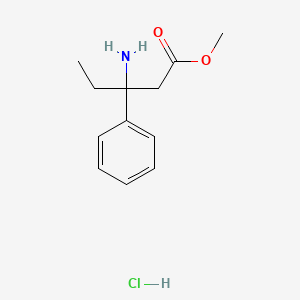
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)


